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Big defensin 3

Cat. No.: B1578005
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Description

Big Defensin 3 is a cationic antimicrobial peptide (AMP) and a key component of the innate immune system in various marine invertebrates, particularly mollusks like scallops (Argopecten purpuratus) and oysters . This peptide belongs to the big defensin family, which is considered to be the evolutionary ancestor of vertebrate β-defensins . As a host defense peptide, this compound exhibits broad-spectrum, salt-stable antimicrobial activity against a range of microbes, including Gram-positive bacteria like Staphylococcus aureus . Its mechanism of action involves entrapping and killing bacteria through the formation of antimicrobial nanonets, a process that does not necessarily involve immediate membrane permeabilization . Structurally, this compound is characterized by a unique two-domain architecture: a highly hydrophobic N-terminal region and a cationic C-terminal domain that contains six cysteine residues forming three stabilizing disulfide bridges, a structure similar to that of vertebrate β-defensins . The synergy between these two domains is essential for its full antimicrobial potency, especially in environments with high salt concentrations . This product is intended for research applications only, providing a vital tool for scientists studying innate immunity, the evolution of host defense peptides, and the development of novel anti-infective strategies .

Properties

bioactivity

Antimicrobial

sequence

AQILLPIASYAGLTVTAPVFVALVAAYGIYAVTRYAIRKRRIV

Origin of Product

United States

Overview of Big Defensins in Host Defense

Classification within the Host Defense Peptide Superfamily

Host defense peptides (HDPs) are a broad and diverse group of molecules integral to the first line of defense against pathogens. nih.govnih.gov They are generally categorized based on their structural characteristics. Defensins, a major family of HDPs, are further divided into superfamilies based on the arrangement of their cysteine residues and the orientation of their secondary structures. frontiersin.orgfrontiersin.org

Big defensins belong to the trans-defensin superfamily , which also includes α-defensins and β-defensins. frontiersin.org This classification is based on the specific cysteine pairing and the three-dimensional fold of the peptide. frontiersin.org Phylogenetic and structural analyses strongly suggest that big defensins are the ancestral molecules from which vertebrate β-defensins evolved. asm.orgnih.gov This evolutionary link is a key aspect of their classification, highlighting a shared ancestry despite the loss of the characteristic N-terminal domain in their vertebrate counterparts. asm.org

General Structural Characteristics and Functional Features of Big Defensins

The structure of big defensins is unique and bipartite, contributing to their broad functional capabilities. plos.orgacs.org They are typically composed of two distinct domains: a hydrophobic N-terminal domain and a cationic C-terminal domain. asm.orgplos.org

The N-terminal domain is hydrophobic and adopts a globular conformation, often comprising α-helices and a parallel β-sheet. nih.govacs.org This domain is primarily responsible for activity against Gram-positive bacteria. acs.orgacs.org In some big defensins, like the one from the horseshoe crab, this N-terminal region can undergo a conformational change, which is believed to be crucial for its interaction with and penetration of target membranes. acs.orgacs.org

The C-terminal domain is cationic and structurally resembles vertebrate β-defensins. asm.orgnih.gov It contains a conserved pattern of six cysteine residues that form three intramolecular disulfide bridges (Cys1–5, Cys2–4, Cys3–6), creating a stable, three-stranded antiparallel β-sheet structure. nih.govplos.org This domain is primarily active against Gram-negative bacteria. acs.org

Functionally, big defensins exhibit potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. plos.orgnih.gov This dual activity is a direct result of their two-domain structure. acs.org Furthermore, some big defensins, such as Cg-BigDef1 from the Pacific oyster, have been shown to be active at the high salt concentrations found in their marine hosts, a critical feature for their defensive role in such environments. nih.gov

Table 1: Structural and Functional Characteristics of Big Defensins

Characteristic Description
Peptide Family Big Defensin (B1577277)
Superfamily Trans-defensin
Key Structural Feature Bipartite: N-terminal hydrophobic domain and C-terminal cationic domain. asm.orgplos.org
N-Terminal Domain Globular, hydrophobic structure with α-helices and a parallel β-sheet; active against Gram-positive bacteria. nih.govacs.orgacs.org
C-Terminal Domain Cationic, β-defensin-like fold with three disulfide bridges; active against Gram-negative bacteria. asm.orgnih.govacs.org
Primary Function Broad-spectrum antimicrobial activity against bacteria and fungi. plos.orgnih.gov
Evolutionary Significance Considered the ancestor of vertebrate β-defensins. asm.orgnih.gov

Historical Discovery and Initial Characterization of Big Defensins

The first big defensin was discovered and characterized from the hemocytes (circulating immune cells) of the horseshoe crab, Tachypleus tridentatus. plos.orgnih.gov This initial discovery was significant as it revealed a novel type of antimicrobial peptide with a unique two-domain structure. plos.org The isolated peptide was a 79-amino acid polypeptide. plos.org

Initial characterization revealed its potent antimicrobial activity against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria, and fungi. plos.orgnih.gov Subsequent research focused on elucidating its structure and mechanism of action. The solution structure of the horseshoe crab big defensin confirmed the presence of the distinct N-terminal hydrophobic domain and the C-terminal cationic, β-defensin-like domain. plos.orgacs.org It was also discovered that the two domains are encoded by separate exons in the gene, providing a genetic basis for the distinct structural modules. asm.org These early studies laid the foundation for understanding the unique evolutionary and functional aspects of the big defensin family. nih.gov

Molecular Biology and Genomic Organization of Big Defensins

Gene Structure and Exon-Intron Architecture

The genomic blueprint of big defensins reveals a fascinating evolutionary narrative, with a clear separation of functional domains at the gene level. The organization of big defensin (B1577277) genes in the Pacific oyster, Crassostrea gigas, highlights both conserved patterns and unique complexities within the family. plos.orgvulcanchem.com

The genomic sequences for Cg-bigdef1, Cg-bigdef2, and Cg-bigdef3 are distinct, confirming they are encoded by separate genes. plos.orgifremer.fr While Cg-bigdef1 and Cg-bigdef2 share a similar and relatively simple genomic structure, Cg-bigdef3 presents a more complex arrangement. vulcanchem.com

Cg-bigdef1 and Cg-bigdef2 genes are composed of two exons separated by a single intron. plos.orgnih.gov In contrast, the Cg-bigdef3 gene contains an additional exon and intron located upstream of the regions common to all three Cg-BigDefs. plos.orgvulcanchem.comnih.gov This extra exon in Cg-bigdef3 encodes a portion of the 5' untranslated region (UTR) found in its corresponding cDNA. plos.orgvulcanchem.com

While the length of the exons for each respective Cg-bigdef gene appears to be conserved among different individuals, the intron lengths show variability. plos.orgnih.gov

GeneNumber of ExonsNumber of IntronsGenomic Features
Cg-bigdef121Standard structure with one intron separating exons for N- and C-terminal domains. plos.orgnih.gov
Cg-bigdef221Similar structure to Cg-bigdef1. plos.orgnih.gov
Cg-bigdef332Contains an additional upstream exon and intron; the first exon encodes part of the 5'-UTR. plos.orgvulcanchem.comnih.gov

Encoding of Prepropeptides

Like many antimicrobial peptides, big defensins are synthesized as inactive precursors known as prepropeptides, which undergo subsequent processing to become mature, functional molecules. plos.orgvulcanchem.com This process involves the cleavage of a signal peptide and a propeptide region.

In C. gigas, the full-length cDNA of Cg-BigDef1 encodes a 130-amino acid prepropeptide, while Cg-BigDef2 and Cg-BigDef3 encode slightly shorter 123-amino acid prepropeptides. plos.org The precursor for Cg-BigDef3 specifically consists of a 23-residue signal peptide and a cationic propeptide of approximately 13 amino acids, followed by the 87-residue mature peptide. vulcanchem.com The transition to a mature peptide is facilitated by proteolytic cleavage at a conserved site recognized by furin-like enzymes. nih.gov

Distinct Exon Segregation for N-Terminal and C-Terminal Domains

A defining characteristic of the big defensin gene family is the clear segregation of the DNA sequences encoding the two principal domains of the mature peptide into separate exons. plos.orgnih.govnih.govresearchgate.netasm.org This genomic separation of the hydrophobic N-terminal domain and the cationic, cysteine-rich C-terminal domain is a conserved feature across the family. researchgate.netifremer.frnih.gov

For Cg-bigdef1 and Cg-bigdef2, the first exon encodes the 5'-UTR, the signal peptide, the propeptide, and the entire N-terminal hydrophobic domain of the mature peptide. plos.orgvulcanchem.comnih.gov The second exon then encodes the C-terminal domain, which is characterized by its cysteine-rich structure resembling vertebrate β-defensins, along with the 3'-UTR. plos.orgvulcanchem.com In the case of the more complex Cg-bigdef3 gene, this domain separation is maintained, with the N-terminal domain encoded by the second exon and the C-terminal domain by the third exon. plos.orgvulcanchem.com

Diversity within Big Defensin Gene Families

The big defensin family exhibits considerable diversity, which is generated not by alternative splicing but by the presence of multiple distinct genes (isoforms) and polymorphic alleles within a population. ifremer.fr

Identification of Multiple Big Defensin Isoforms (e.g., Cg-BigDef1, Cg-BigDef2, Cg-BigDef3)

Research using high-throughput gene expression analysis in the Pacific oyster, Crassostrea gigas, led to the identification of several sequences for big defensins that were induced upon bacterial infection. plos.orgnih.govresearchgate.net Subsequent cloning and sequencing confirmed the existence of at least three distinct big defensin family members, which were named Cg-BigDef1, Cg-BigDef2, and Cg-BigDef3. capes.gov.brnih.govresearchgate.net Further investigation has revealed additional sequence diversity, with multiple isoforms identified for each of these members. For instance, researchers have found five isoforms of Cg-BigDef1 and four of Cg-BigDef3 that result in amino acid changes, whereas the known isoforms of Cg-BigDef2 only differ by synonymous nucleotide substitutions. nih.gov

Sequence Homology and Divergence among Isoforms

The three primary big defensin isoforms in C. gigas share significant sequence identity, yet display notable divergence. Analysis of their amino acid sequences shows:

Cg-BigDef1 shares 90% identity with Cg-BigDef2 . plos.orgnih.gov

Cg-BigDef1 shares 75% identity with Cg-BigDef3 . plos.orgnih.gov

Cg-BigDef2 and Cg-BigDef3 share 68% identity. plos.orgnih.gov

ComparisonAmino Acid Sequence Identity
Cg-BigDef1 vs. Cg-BigDef290% plos.orgnih.gov
Cg-BigDef1 vs. Cg-BigDef375% plos.orgnih.gov
Cg-BigDef2 vs. Cg-BigDef368% plos.orgnih.gov

Despite these variations, which are found throughout the sequences, key functional sites remain conserved. This includes the cleavage sites for the signal peptide and propeptide, as well as the positions of the six crucial cysteine residues in the C-terminal domain that form the defensin-like structure. ifremer.frnih.gov The 3' region of the coding sequence, which corresponds to this C-terminal domain, is the most conserved region among the isoforms. ifremer.frnih.gov

Genomic Variation and Gene Presence/Absence Polymorphism

One of the most remarkable findings related to the big defensin gene family in oysters is the phenomenon of Presence/Absence Variation (PAV). nih.govunits.it This form of genomic variation, also known as copy number variation (CNV), means that specific big defensin genes can be entirely present or absent in the genome of different individuals within the same species. ifremer.frfrontiersin.orgnih.gov

This discovery was prompted by the observation of extreme inter-individual variability in the expression of big defensin mRNAs. ifremer.fr Studies revealed that not all oysters express the three Cg-BigDef genes simultaneously, and a significant number of individuals show no detectable expression of one or more of these genes at all. ifremer.frnih.gov Subsequent genomic analysis confirmed that this lack of expression was directly linked to the physical absence of the corresponding gene from the oyster's DNA. ifremer.frnih.gov This was the first report of PAV affecting immune-related genes in an invertebrate. ifremer.fr

While the direct correlation between the presence or absence of specific Cg-bigdef genes and the oyster's ability to survive particular bacterial infections was not established in initial studies, the existence of such a dramatic polymorphism highlights a significant mechanism for generating immune diversity within a population. ifremer.frnih.gov This variation could play a critical role in the adaptation of populations to diverse and evolving pathogenic pressures. nih.gov

Post-Translational Processing and Maturation

The synthesis of Big defensin 3 involves a series of post-translational modifications that are essential for its final, active form. These modifications include the cleavage of precursor sequences and the formation of stabilizing disulfide bonds.

Disulfide Bond Formation and Other Modifications (e.g., Amidation)

A critical step in the maturation of this compound is the formation of three internal disulfide bridges. plos.org These bonds are formed between six conserved cysteine residues located in the cationic C-terminal domain. vulcanchem.complos.org This intricate network of disulfide bonds is crucial for the correct folding and stability of the peptide, resulting in a β-sheet structure that is similar to that of human β-defensins. vulcanchem.complos.org The typical cysteine pairing in β-defensins is Cys1–Cys5, Cys2–Cys4, and Cys3–Cys6. acs.orgfrontiersin.org This specific arrangement of disulfide bonds stabilizes the three-dimensional structure, which is essential for its biological activity. nih.gov

In addition to disulfide bond formation, other post-translational modifications such as C-terminal amidation can occur, which gives rise to the mature big defensin. frontiersin.org For example, in the oyster big defensin Cg-BigDef1, the C-terminus is amidated. researchgate.net

The following table summarizes the key features of the post-translational processing of this compound.

Processing StepDescriptionEnzyme/MechanismReference
Signal Peptide Cleavage Removal of the N-terminal 23-residue signal peptide from the prepropeptide.Signal peptidase vulcanchem.comnih.gov
Prodomain Cleavage Excision of the ~13-residue cationic propeptide.Furin-like enzymes at a conserved Arg-X-(Arg/Lys)-Arg site. vulcanchem.com
Disulfide Bond Formation Formation of three intramolecular disulfide bridges between six conserved cysteine residues in the C-terminal domain.Oxidation of cysteine residues. plos.orgacs.orgfrontiersin.org
C-terminal Amidation Modification of the C-terminal end, which can involve amidation.Peptidylglycine alpha-amidating monooxygenase (PAM) or similar enzymes. frontiersin.orgresearchgate.net
Pyroglutamic Acid Formation Cyclization of an N-terminal glutamine residue.Glutaminyl cyclase. plos.orgnih.gov

Structural Biology and Conformational Dynamics of Big Defensins

Primary Sequence Analysis: Conserved Cysteine Motif and Domain Organization

The primary structure of a mature big defensin (B1577277) is characterized by its distinct domain organization, which arises from a larger precursor peptide. frontiersin.orgresearchgate.net Initially synthesized as prepropeptides, they undergo processing where a signal peptide and a pro-domain are cleaved to yield the mature, active peptide. frontiersin.orgnih.gov This mature form typically consists of an N-terminal region of 20 to 64 residues and a C-terminal region containing the hallmark six-cysteine motif. asm.org

The two domains are encoded by separate exons, a genomic arrangement that highlights their distinct evolutionary and functional roles. plos.orgifremer.fr The N-terminal domain is notably hydrophobic, while the C-terminal domain is cationic and contains the conserved cysteine arrangement that defines it as defensin-like. ifremer.frnih.gov

The cysteine motif in the C-terminal domain is crucial for its structure and is generally conserved, though the spacing between cysteine residues can vary. asm.org A common pattern observed in several big defensins is C-X₆-C-X₃-C-X₁₃₎₁₄₎-C-X₄-C-C. geneticsmr.org This motif facilitates the formation of three internal disulfide bridges that stabilize the domain's fold. plos.orgifremer.fr

Table 1: Domain Organization of Representative Big Defensins

Protein Organism N-Terminal Domain Linker Region C-Terminal Domain (β-defensin-like)
Cg-BigDef1 Crassostrea gigas (Pacific oyster) Hydrophobic, globular Flexible, longer Cationic, 6 Cysteines

| Tt-BigDef | Tachypleus tridentatus (Horseshoe crab) | Hydrophobic, globular | Flexible, shorter | Cationic, 6 Cysteines |

This table provides a simplified overview of the domain structure in two well-studied Big Defensins. The primary sequence diversity is most pronounced in the N-terminal and linker regions. frontiersin.orgnih.gov

Three-Dimensional (3D) Structural Elucidation

The three-dimensional architecture of big defensins has been solved for a few key members, including Tt-BigDef from the horseshoe crab and Cg-BigDef1 from the Pacific oyster, revealing a compact, two-lobed structure. frontiersin.org These studies, primarily using NMR spectroscopy, have provided detailed insights into the folding of each domain and their spatial relationship. ifremer.frrcsb.org

The C-terminal domain consistently displays a classic β-defensin-like fold, which is structurally analogous to vertebrate β-defensins. plos.orgmdpi.com This domain is characterized by a three-stranded anti-parallel β-sheet stabilized by three intramolecular disulfide bonds. plos.orgifremer.fr The cysteine pairing is a defining feature, following a Cys1–5, Cys2–4, Cys3–6 pattern. frontiersin.orgnih.gov This specific connectivity creates the stable, cationic scaffold essential for its function. mdpi.com In addition to the β-strands, the C-terminal domain of Cg-BigDef1 also contains an α-helix. ifremer.frresearchgate.net

Table 2: Cysteine Pairing and Secondary Structure in the C-Terminal Domain of Cg-BigDef1

Feature Description Reference
Cysteine Pairing C1-C5, C2-C4, C3-C6 frontiersin.orgifremer.fr

| Secondary Structure | Four-stranded antiparallel β-sheet and an α-helix | ifremer.frresearchgate.net |

Biophysical Properties Influenced by Sequence Diversity and Structure

The unique two-domain structure and the sequence diversity within the big defensin family give rise to distinct biophysical properties. frontiersin.orgnih.gov These properties are critical for their stability and mechanism of action, particularly in the high-salt environments of their marine hosts. frontiersin.orgresearchgate.net

Structurally, the different linker lengths directly impact the molecule's surface properties. The shorter linker in Tt-BigDef results in an amphipathic molecule, with distinct hydrophobic and hydrophilic faces. nih.gov In contrast, the longer linker in Cg-BigDef1 allows for an orientation that renders the entire molecule more uniformly hydrophobic. nih.govresearchgate.net

Furthermore, the covalent linkage of the two domains is essential for synergistic activity. nih.gov While individual domains of Tt-BigDef show some activity against different classes of bacteria, the combined domains of Cg-BigDef1 are highly synergistic, indicating that the intact, two-domain structure is vital for its full and potent antimicrobial effect. nih.govresearchgate.net The sequence diversity across the family, especially in the N-terminal and linker regions, allows for a range of antimicrobial specificities and synergistic interactions, enabling a tailored defense against various microbes. nih.govmdpi.com

Table 3: Mentioned Compound Names

Compound Name Type
Big defensin 3 Protein (Subject of Article)
Cg-BigDef1 Protein (Example Big Defensin)
Cg-BigDef2 Protein (Example Big Defensin)
Cg-BigDef3 Protein (Example Big Defensin)
Tt-BigDef Protein (Example Big Defensin)
AiBD Protein (Example Big Defensin)
Cysteine Amino Acid
Lysine Amino Acid
Arginine Amino Acid
Tyrosine Amino Acid
Valine Amino Acid
Leucine Amino Acid
Isoleucine Amino Acid
Pyroglutamic acid Amino Acid Derivative
Triton X-100 Detergent
DPC (dodecylphosphocholine) Micelle-forming agent

Evolutionary Dynamics of Big Defensins

Phylogenetic Distribution and Taxonomic Span across Metazoans

Big defensins exhibit a patchy and scattered distribution throughout the metazoan phylogenetic tree, suggesting a complex evolutionary history marked by multiple independent gene loss events. frontiersin.orgnih.gov They have been identified in a limited number of phylogenetically distant invertebrate groups, primarily those adapted to marine environments. frontiersin.orgnih.gov

Their presence has been confirmed in various classes of lophotrochozoans, which include mollusks like bivalves (oysters, mussels, scallops, and clams), and gastropods. frontiersin.orgnih.gov Big defensins have also been found in a few arthropod lineages, such as the ancient marine chelicerate, the horseshoe crab (Tachypleus tridentatus). nih.govplos.org Furthermore, they have been identified in basal chordates, specifically in cephalochordates like the amphioxus (Branchiostoma species). frontiersin.orgnih.gov

Notably, big defensins appear to be absent in other major deuterostome groups like echinoderms and urochordates, as well as in vertebrates, which instead possess the related β-defensin family. nih.gov The phylogenetic evidence suggests that a primordial big defensin (B1577277) gene was likely present in the last common ancestor of all bilaterian animals. nih.gov The scattered distribution in extant species is thought to be the result of numerous gene loss events during animal evolution. frontiersin.orgnih.gov

Hypothesis of Big Defensins as Ancestors of Vertebrate β-Defensins

A compelling hypothesis in the evolution of innate immunity is that big defensins are the evolutionary precursors to vertebrate β-defensins. frontiersin.orgresearchgate.net This theory is supported by comparative analyses of their three-dimensional structures and genomic organization.

Comparative Analysis of 3D Structures and Genomic Organization

Structurally, big defensins are characterized by two distinct domains: a unique N-terminal hydrophobic domain and a C-terminal domain that is structurally very similar to β-defensins. asm.orgasm.org Both the C-terminal domain of big defensins and the entire β-defensin peptide share a conserved three-dimensional fold, consisting of three anti-parallel β-strands stabilized by three intramolecular disulfide bonds with an identical Cys1-Cys5, Cys2-Cys4, Cys3-Cys6 pairing. nih.govnih.gov The three-dimensional structures of big defensins from the horseshoe crab (Tachypleus tridentatus) and the Pacific oyster (Crassostrea gigas) have been determined, revealing a globular hydrophobic N-terminal domain connected by a flexible linker to the cationic C-terminal β-defensin-like domain. nih.govasm.org

From a genomic perspective, the gene structures of big defensins and β-defensins show remarkable conservation, providing strong evidence for a shared ancestry. researchgate.netnih.gov In many species, the two domains of the big defensin are encoded by separate exons. plos.orgresearchgate.net Crucially, both big defensin and β-defensin genes share a positionally conserved phase-1 intron located just upstream of the region encoding the C-terminal cysteine-rich domain. nih.govcapes.gov.br The conservation of gene structure and intron phase are considered strong indicators of a common evolutionary origin for distantly related genes. frontiersin.org Most vertebrate β-defensin genes have a two-exon structure, with the first exon encoding the signal peptide and the second encoding the mature peptide. researchgate.netphysiology.org

Proposed Mechanisms of Evolutionary Transition

The transition from a two-domain big defensin to a single-domain β-defensin is thought to have occurred through mechanisms such as exon shuffling or intronization. researchgate.netnih.gov These processes would have led to the loss of the exon encoding the N-terminal hydrophobic domain. researchgate.netasm.org The "intronization" hypothesis suggests that exonic sequences can be converted into intronic sequences, which would have effectively deleted the N-terminal domain from the final protein product. nih.govnih.gov This evolutionary event is believed to have resulted in an ancestral vertebrate β-defensin with a two-exon/one-intron organization, which is retained in mammals. researchgate.net

Evolutionary Loss of the N-Terminal Hydrophobic Domain in β-Defensins

The loss of the N-terminal hydrophobic domain during the evolution of β-defensins is a key event that distinguishes them from their proposed ancestors. nih.govresearchgate.net This domain is a hallmark of big defensins and is crucial for some of their specific functions. researchgate.net Research on the oyster big defensin, Cg-BigDef1, has shown that this N-terminal domain is responsible for the peptide's stability and antimicrobial activity in high-salt conditions, a feature often lacking in vertebrate β-defensins. frontiersin.orgasm.org Upon contact with bacteria, this hydrophobic domain drives the assembly of big defensin molecules into nanonets that entrap and kill the microbes. asm.orgresearchgate.net It is speculated that this domain was retained in marine organisms to enable effective antimicrobial action in saline environments where electrostatic interactions are weakened. asm.org The loss of this domain in vertebrates suggests a shift in the primary functional pressures on β-defensins as they evolved in different physiological contexts.

Lineage-Specific Gene Duplication and Diversification Events

The evolutionary history of big defensins is also characterized by significant lineage-specific gene duplication and diversification. frontiersin.org This is particularly evident in bivalve mollusks, which often possess an expanded repertoire of big defensin genes. frontiersin.orgnih.gov For example, the Mediterranean mussel (Mytilus galloprovincialis) has six paralogous big defensin genes, and the Pacific oyster (Crassostrea gigas) has at least three distinct big defensin genes (Cg-BigDef1, Cg-BigDef2, and Cg-BigDef3). nih.govplos.org

These gene duplications, often occurring in tandem, are frequently followed by rapid molecular diversification of the newly created gene copies. frontiersin.orgnih.gov This rapid evolution can lead to a high degree of sequence diversity, sometimes even exceeding the differences observed between species. frontiersin.org This ongoing process of duplication and diversification can result in the presence of both "canonical" big defensins and "non-canonical" β-defensin-like sequences (lacking the N-terminal domain) within the same species. frontiersin.orgnih.gov Furthermore, a phenomenon known as gene presence/absence variation (PAV) has been observed for big defensin genes in mussels and oysters, meaning that these genes can be present in some individuals of a species but absent in others, adding another layer of complexity to their genomic evolution. frontiersin.orgnih.gov

Evolutionary Pressures Shaping Big Defensin Repertoires and Functional Specialization

The diversity and distribution of big defensin repertoires are shaped by various evolutionary pressures, primarily the constant threat of pathogens. The rapid diversification observed following gene duplication is indicative of positive selection, where new variants with potentially novel or enhanced antimicrobial functions are favored. physiology.org This "birth-and-death" model of evolution, characterized by frequent gene duplication and pseudogenization, allows for the rapid adaptation of the immune system to changing pathogen landscapes. plos.org

The different expression patterns of big defensin paralogs within a single species suggest functional divergence. frontiersin.orgnih.gov For instance, in the oyster Crassostrea gigas, Cg-BigDef1 and Cg-BigDef2 are strongly induced in response to bacterial challenge, while Cg-BigDef3 is expressed constitutively. plos.org This suggests a specialization of functions, with some big defensins providing a constant baseline of defense and others being deployed specifically during an active infection. plos.org

The strong selection pressures imposed by marine environments are thought to be a major factor in the retention of the N-terminal hydrophobic domain in many invertebrate species. frontiersin.org This domain confers salt-stable antimicrobial activity, which is a significant advantage in high-salinity conditions where many vertebrate β-defensins are less effective. frontiersin.orgasm.org The functional divergence and specialization driven by these evolutionary pressures highlight the adaptive significance of the big defensin family in the innate immunity of the organisms that have retained them.

Transcriptional Regulation and Expression Profiles of Big Defensins

Tissue-Specific Expression Patterns

The expression of big defensins shows significant tissue specificity, which varies between different species. In the Pacific oyster, Crassostrea gigas, the expression of all three big defensin (B1577277) isoforms, Cg-BigDef1, Cg-BigDef2, and Cg-BigDef3, is exclusively found in hemocytes, the immune cells of invertebrates. plos.orgifremer.frnih.govresearchgate.net These transcripts are detected in both circulating hemocytes and those that have infiltrated various tissues such as the gills, gonads, and digestive gland. plos.org

In contrast, in other bivalves like mussels, scallops, and clams, big defensins are predominantly expressed in epithelial tissues. frontiersin.org For example, in the Mediterranean mussel Mytilus galloprovincialis, specific isoforms show distinct localization: Mg-BigDef1 is expressed in the digestive gland, Mg-BigDef3 in the gills, and Mg-BigDef6 in the mantle. frontiersin.org Similarly, in the freshwater mussel Hyriopsis cumingii, the highest expression of HcBD is found in the mantle and blood (hemocytes). geneticsmr.org In scallops, big defensins are expressed at low levels in hemocytes but are more prominently expressed in tissues like the mantle and gills. frontiersin.org This differential tissue expression suggests that big defensins may have specialized roles in local immunity at epithelial barriers in some species, while in others, they function primarily as effectors of the systemic immune response mediated by hemocytes.

Constitutive versus Inducible Expression Regimes

The expression of big defensins can be either constitutive, providing a constant level of defense, or inducible, mounting a response upon encountering a microbial threat.

Basal Expression Levels in Unchallenged Organisms

In healthy, unchallenged organisms, some big defensin isoforms are expressed at a basal level. A notable example is Cg-BigDef3 in the Pacific oyster, which is constitutively expressed in hemocytes. plos.orgifremer.frfrontiersin.orgnih.gov This suggests that Cg-BigDef3 may play a role in routine immune surveillance and maintaining homeostasis with the resident microbiota. plos.orgnih.gov Similarly, certain big defensin isoforms in the Mediterranean mussel, such as Mg-BigDef1, Mg-BigDef3, and Mg-BigDef6, are constitutively expressed in specific tissues. frontiersin.org In contrast, other isoforms, like Cg-BigDef1 and Cg-BigDef2 in oysters, are expressed at very low basal levels in the absence of an immune challenge. frontiersin.orgnih.gov

Upregulation in Response to Microbial Challenges

A key feature of the big defensin system is the strong upregulation of specific isoforms in response to microbial infections. In the Pacific oyster, while Cg-BigDef3 expression remains unchanged, the expression of Cg-BigDef1 and Cg-BigDef2 is significantly induced in hemocytes following a bacterial challenge with a mix of heat-killed Gram-positive and Gram-negative bacteria, or a pathogenic Vibrio infection. plos.orgifremer.frnih.govresearchgate.net This induction is dependent on pathogen-associated molecular patterns (PAMPs) and not on tissue injury alone, as injection with sterile seawater does not trigger a similar response. plos.orgifremer.fr

Similarly, in the bay scallop Argopecten irradians, the single characterized big defensin is highly induced in circulating hemocytes after a Vibrio anguillarum challenge. plos.org In the freshwater mussel Hyriopsis cumingii, infection with Aeromonas hydrophila leads to a significant increase in HcBD expression in the mantle, liver, intestine, gill, and foot. geneticsmr.org This inducible expression highlights the role of these big defensins as key effectors in the acute phase of the immune response to infection.

Differential Expression Dynamics of Big Defensin Isoforms

Different isoforms of big defensins within the same organism often exhibit distinct expression patterns, suggesting they have non-redundant functions in immunity. The Pacific oyster Crassostrea gigas provides a clear example of this differential regulation.

As mentioned, Cg-BigDef3 is constitutively expressed in oyster hemocytes and its expression level does not change in response to bacterial challenge. plos.orgifremer.frfrontiersin.orgnih.gov In stark contrast, Cg-BigDef1 and Cg-BigDef2 are expressed at very low levels under normal conditions but are strongly upregulated upon bacterial infection. plos.orgifremer.frfrontiersin.orgnih.gov This pattern is reminiscent of the regulation of human β-defensins, where some are constitutively expressed (like hBD-1) and others are inducible (like hBD-2). plos.orgfrontiersin.org This differential regulation suggests a division of labor, with Cg-BigDef3 potentially acting as a first line of defense, while Cg-BigDef1 and Cg-BigDef2 are deployed as part of a more robust, induced response to active infections. plos.org

Regulatory Pathways and Transcription Factor Involvement

The expression of big defensin genes is controlled by specific signaling pathways and transcription factors, which are key components of the innate immune system. The Nuclear Factor-kappa B (NF-κB)/Rel pathway has been identified as a crucial regulator of big defensin expression in mollusks. frontiersin.org

Studies have shown that silencing the expression of CgRel (an NF-κB transcription factor) in the oyster C. gigas or the inhibitor of NF-κB in the scallop Argopecten purpuratus affects the expression of big defensins, indicating the involvement of this pathway. frontiersin.org The NF-κB pathway is a conserved signaling cascade that is activated by PAMPs, leading to the translocation of transcription factors to the nucleus and the subsequent expression of immune-related genes, including those encoding antimicrobial peptides. mdpi.commdpi.com

While the direct binding of specific transcription factors to the promoter regions of big defensin 3 genes has not been extensively detailed in the available literature, the involvement of the NF-κB pathway is a significant finding. In a broader context of defensin regulation, other pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway are also known to be involved in the induction of defensin expression in various organisms. mdpi.commdpi.compnas.org

Impact of Environmental Factors on Big Defensin Gene Expression

Environmental factors can significantly influence the expression of big defensin genes, adding another layer of complexity to their regulation. While specific studies focusing solely on the impact of environmental stressors on this compound are limited, broader research on big defensins and other antimicrobial peptides provides relevant insights.

Viral infections, for instance, can modulate big defensin expression. In the Pacific oyster, infection with the Ostreid herpesvirus type 1 (OsHV-1) has been shown to repress the expression of Cg-BigDef3, as well as the inducible Cg-BigDef1 and Cg-BigDef2. nih.gov This suppression of a key immune defense molecule could contribute to the increased susceptibility of the host to secondary bacterial infections, a phenomenon observed during viral-induced mortality events. nih.gov

The composition of the surrounding microbiota can also influence big defensin expression. Changes in the microbiota have been observed following the induction of big defensins in scallops, suggesting a role for these peptides in shaping and maintaining a healthy host-microbiota homeostasis. frontiersin.org This implies that shifts in the environmental microbial community could, in turn, trigger changes in big defensin expression profiles.

Furthermore, the phenomenon of Presence/Absence Variation (PAV) has been observed for big defensin genes in the Pacific oyster. ifremer.fr This means that not all individuals in a population possess the same set of big defensin genes, which could be a result of adaptation to different local environmental pressures and pathogen landscapes. ifremer.fr

Functional Mechanisms and Biological Roles of Big Defensins in Host Immunity Pre Clinical and in Vitro Studies

Direct Antimicrobial Activities

Big defensin (B1577277) 3 is renowned for its potent and broad-spectrum antimicrobial activity, which is notably salt-insensitive, allowing it to function effectively in various physiological environments. Its efficacy extends to both Gram-positive and Gram-negative bacteria, as well as fungi.

Big defensin 3 demonstrates considerable potency against a range of Gram-positive bacteria, including strains that are resistant to conventional antibiotics. It was originally isolated based on its activity against Staphylococcus aureus. nih.gov Studies have reported its effectiveness against various staphylococcal species, including methicillin-resistant Staphylococcus aureus (MRSA), with a median minimal inhibitory concentration (MIC) of 1.0 µg/mL. windows.net Furthermore, this compound is active against other Gram-positive pathogens such as vancomycin-resistant Enterococcus faecium. nih.gov Its efficacy against several oral Gram-positive bacteria has also been documented, highlighting its role in oral immunity.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria

Bacterial Species Strain MIC (µg/mL)
Staphylococcus aureus ATCC 25923 >512 (for CHRG01 derivative) ias.ac.in
Staphylococcus aureus Clinical Isolates 1 (0.5–4)
Streptococcus sanguis - 2.6 - 21.3
Streptococcus mutans - 2.6 - 21.3
Actinomyces naeslundii - 2.6 - 21.3
Actinomyces israelii - 2.6 - 21.3

The antimicrobial spectrum of this compound also encompasses a wide array of Gram-negative bacteria. It has been shown to be effective against organisms such as Escherichia coli and Pseudomonas aeruginosa. nih.gov The lethal concentration required to kill 90% of a bacterial population (LC90) for E. coli has been reported to be approximately 5 µg/mL. nih.gov Its activity against oral Gram-negative bacteria further underscores its importance in maintaining oral health. nih.gov

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Negative Bacteria

Bacterial Species Strain MIC (µg/mL)
Escherichia coli ATCC 25922 200 (for CHRG01 derivative) ias.ac.in
Escherichia coli Clinical Isolates 4 (4–8)
Pseudomonas aeruginosa PA14 32
Actinobacillus actinomycetemcomitans - 4.5 to >250
Fusobacterium nucleatum - 4.5 to >250
Porphyromonas gingivalis - 4.5 to >250

In addition to its antibacterial properties, this compound exhibits potent antifungal activity. It is effective against clinically relevant fungi, most notably Candida albicans, a common cause of mucosal and systemic fungal infections. nih.govnih.gov The lethal concentration (LC90) of this compound against C. albicans is approximately 15 µg/mL. nih.gov A synthetic peptide derived from the C-terminus of this compound, HBD3-C15, has also demonstrated significant fungicidal activity against C. albicans biofilms in a dose-dependent manner. rde.acresearchgate.net The antifungal mechanism is believed to involve interactions with cell-surface proteins, leading to membrane disruption. rde.ac

Molecular Mechanisms of Microbial Inactivation

The antimicrobial action of this compound is multifaceted, primarily involving the disruption of microbial membranes, although other mechanisms have also been proposed.

The primary mechanism by which this compound is thought to kill microbes is through the permeabilization and disruption of their cell membranes. nih.gov As a cationic peptide, it is electrostatically attracted to the negatively charged components of microbial cell envelopes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. researchgate.net This initial interaction is followed by the insertion of the peptide into the lipid bilayer, leading to the formation of pores or other membrane defects. This disruption results in the leakage of essential ions and metabolites, depolarization of the membrane potential, and ultimately, cell death. researchgate.net

Interestingly, for staphylococci, evidence suggests that at concentrations close to its MIC, a major component of this compound's activity is the inhibition of cell wall biosynthesis. This mechanism is similar to that of the antibiotic vancomycin and involves interference with the membrane-bound cell wall building block, lipid II. nih.gov Some studies also propose that at lower, non-permeabilizing concentrations, this compound can inhibit the plasma membrane H+-ATPase, leading to microbial cell death without widespread membrane disruption. mdpi.com

The structural domains of this compound play distinct roles in its antimicrobial function. While the C-terminal region has been shown to be important for activity against E. coli, the N-terminal region appears to be particularly crucial for its action against S. aureus. nih.gov

A fascinating mechanism attributed to the ancestral N-terminal domain of Big defensins is the formation of antimicrobial nanonets. Upon contact with bacteria, this hydrophobic domain is thought to drive the assembly of the defensin molecules into a net-like structure that entraps and kills the bacteria. nih.gov This nanonet assembly provides a salt-stable mechanism for interacting with bacterial membranes, which may be an evolutionary adaptation for marine organisms where high salt concentrations can impair electrostatic interactions. nih.gov This discovery opens new avenues for designing defensin-based therapeutics that are effective in physiological salt conditions.

Interaction with Microbial Surface Components (e.g., Lipopolysaccharide (LPS) Binding)

The initial step in the antimicrobial action of Big defensins involves their interaction with the microbial cell surface. As cationic peptides, they are electrostatically attracted to the negatively charged components of bacterial membranes. nih.gov A primary target on Gram-negative bacteria is Lipopolysaccharide (LPS), a major constituent of their outer membrane. nih.gov Big defensin from the horseshoe crab Tachypleus tridentatus has demonstrated a pronounced ability to bind to LPS. frontiersin.org

Studies on human β-defensin 3 (hBD-3), a functional analogue to the C-terminal domain of Big defensins, have shown that it binds to multiple sites on the LPS of the periodontal pathogen Aggregatibacter actinomycetemcomitans. researchgate.net This interaction is thought to involve both the lipid A portion and the charged groups within the LPS core, contributing to the peptide's potent bactericidal activity. researchgate.net While direct binding of hBD-3 to LPS has been noted, some of its immunomodulatory effects are believed to occur independently of simple LPS neutralization, suggesting a more complex interaction with host cell pathways after the initial surface binding. nih.goved.ac.uk At local sites of infection, the interaction between cationic defensins and negatively charged LPS can sometimes inhibit the peptide's activity, representing a potential microbial escape mechanism. nih.gov

Potential Interference with Microbial Biosynthetic Pathways (e.g., Cell Wall Synthesis)

Beyond membrane disruption, a key mechanism of action for defensins is the inhibition of essential microbial biosynthetic pathways. Research on hBD-3 has revealed that it does not primarily act by permeabilizing cell membranes but rather by interfering with cell wall biosynthesis in Gram-positive bacteria like Staphylococcus aureus. unityfvg.itasm.org

The specific target of hBD-3 is Lipid II, a crucial precursor molecule in the synthesis of peptidoglycan, the main component of the bacterial cell wall. unityfvg.itnih.gov By stoichiometrically binding to Lipid II, hBD-3 effectively sequesters this building block, thereby inhibiting the subsequent enzymatic steps required for peptidoglycan assembly, such as those carried out by transglycosylases and transpeptidases. unityfvg.itnih.gov This interference leads to the accumulation of the final soluble precursor, UDP-MurNAc-pentapeptide, within the cell's cytoplasm. unityfvg.itasm.org This accumulation is a hallmark of antibiotics that target membrane-bound steps of cell wall synthesis. unityfvg.itnih.gov The disruption of this process results in the formation of localized lesions or protrusions in the cell wall, which can ultimately lead to osmotic rupture and cell death, particularly under low-salt conditions. unityfvg.itasm.orgnih.gov

Immunomodulatory Activities

Chemoattraction of Immune Cells

A significant immunomodulatory function of defensins is their ability to recruit other immune cells to sites of infection or inflammation, bridging the innate and adaptive immune responses. nih.govnih.gov This chemoattractant activity is well-documented for β-defensins. Human β-defensin 3 has been shown to be a potent chemoattractant for various immune cells, including monocytes, macrophages, immature dendritic cells, and CD4+ T cells. nih.govresearchgate.net

This migration is mediated through interactions with specific chemokine receptors on the surface of these immune cells. nih.gov For example, hBD-3 can induce the migration of monocytes and macrophages by binding to the C-C chemokine receptor 2 (CCR2) and attracts immature dendritic cells and T cells through CCR6. nih.govfrontiersin.org This recruitment is a critical step in initiating a broader and more robust immune response.

Modulation of Host Cell Signaling Pathways

Defensins can exert complex and sometimes contradictory effects on host cell signaling, acting as both pro- and anti-inflammatory agents depending on the context. nih.govnih.gov

Anti-inflammatory Effects: Human β-defensin 3 has been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages stimulated with LPS. nih.gov This effect is not due to simple extracellular LPS neutralization but involves the modulation of intracellular signaling. nih.goved.ac.uk Specifically, hBD-3 can inhibit Toll-like receptor 4 (TLR4) signaling by targeting components of both the MyD88-dependent and TRIF-dependent pathways, leading to the transcriptional repression of pro-inflammatory genes. nih.gov

Pro-inflammatory and Pro-regenerative Effects: Conversely, hBD-3 can also activate host cells. It can induce the expression of co-stimulatory molecules (CD80, CD86) on monocytes and dendritic cells in a TLR1/2-dependent manner. nih.gov In the context of tissue repair, hBD-3 has been found to accelerate wound healing by promoting the migration and proliferation of fibroblasts. frontiersin.org This is achieved by activating the FGFR/JAK2/STAT3 signaling pathway, which stimulates the production of angiogenic growth factors. frontiersin.org Furthermore, in respiratory epithelial cells, hBD-3 can act as an "alarmin" molecule, interacting with the LRP5 receptor to activate the β-catenin pathway, which promotes a pro-inflammatory response during viral infections. frontiersin.org

Functional Specialization and Synergy Among Big Defensin Isoforms

Studies on two representative isoforms, Cg-BigDef1 and Cg-BigDef5, have shown that their antimicrobial spectra are complementary. mdpi.com When tested together, these two Big defensins act synergistically against both Gram-positive and Gram-negative bacteria. mdpi.com Synergy is a phenomenon where the combined effect of two or more agents is greater than the sum of their individual effects. This allows the host to achieve potent antimicrobial activity with lower concentrations of each peptide. mdpi.com The synergy between Cg-BigDef1 and Cg-BigDef5 was demonstrated to broaden the activity spectrum of the entire peptide family, highlighting how gene diversification can be a powerful evolutionary strategy for improving immune defense. mdpi.com

Table 1: Synergistic Antimicrobial Activity of Oyster Big Defensins The Fractional Inhibitory Concentration (FIC) index is used to quantify synergy. An FIC index of ≤ 0.5 indicates strong synergy, an index > 0.5 and ≤ 1 indicates synergy, an index > 1 and ≤ 4 indicates an additive effect, and an index > 4 indicates antagonism.

Bacterial Strain Gram Type Cg-BigDef1 MIC (µM) Cg-BigDef5 MIC (µM) Combined FIC Index Interpretation
Alteromonas sp. 15.5805Gram-negative> 101.251Synergy
Bacillus sp. 15.5814Gram-positive0.0450.35Strong Synergy

Differential Antimicrobial Specificity Against Microbiota Members

Big defensins, a prominent family of antimicrobial peptides (AMPs) in oysters, play a crucial role in modulating the host's microbiota. Pre-clinical and in vitro studies have demonstrated that these peptides exhibit differential antimicrobial specificity, targeting a range of bacteria that are part of the oyster's natural microbial community. This specificity is essential for maintaining a healthy symbiotic relationship and preventing the overgrowth of potentially pathogenic bacteria.

Research focusing on the Pacific oyster, Crassostrea gigas, has provided significant insights into the activity of Big defensins. Two representative members of this family, Cg-BigDef1 and Cg-BigDef5, have been synthesized and tested against a variety of culturable bacteria isolated from the oyster's environment. These studies have revealed that while both peptides have broad-spectrum activity, they also show considerable specificity at both the inter- and intra-genera levels. fao.org

The antimicrobial activity of Cg-BigDef1 and Cg-BigDef5 has been quantified through the determination of Minimal Inhibitory Concentrations (MICs). These peptides have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including some strains associated with oyster diseases. fao.orgmdpi.com For instance, they are active against several Vibrio species, which are known to be opportunistic pathogens in marine environments. The peptides' effectiveness is maintained even at high salt concentrations, which is significant given their function in a marine organism. fao.org

The differential specificity of these peptides is highlighted by their varying efficacy against different bacterial strains. This suggests that the diversification of the Big defensin family has been a key evolutionary strategy for developing a targeted and effective antimicrobial defense. By having a repertoire of defensins with distinct activity spectra, the oyster can mount a more nuanced and effective response to microbial challenges.

Table 1: Antimicrobial Activity of Cg-BigDef1 and Cg-BigDef5 against Oyster-Associated Bacteria

Bacterial Strain Gram Status Cg-BigDef1 MIC (µM) Cg-BigDef5 MIC (µM)
Vibrio aestuarianus 02/041 Gram-negative > 20 10
Vibrio crassostreae J2-9 Gram-negative 10 10
Vibrio splendidus LGP32 Gram-negative 10 10
Shewanella sp. JG-a Gram-negative 5 > 20
Pseudoalteromonas sp. JG-b Gram-negative 2.5 2.5
Psychrobacter sp. JG-d Gram-negative 5 5
Loktanella sp. JG-f Gram-negative 20 > 20
Bacillus sp. JG-h Gram-positive 2.5 2.5
Staphylococcus aureus subsp. aureus Rosenbach Gram-positive 5 5
Micrococcus luteus Gram-positive 2.5 2.5

This table is based on data from in vitro studies and illustrates the differential antimicrobial activity of two representative oyster Big defensins against a selection of bacteria.

Interplay and Synergistic Effects with Other Host Defense Molecules

The functional diversification within the Big defensin family itself is a source of synergistic interactions. Research has shown that Cg-BigDef1 and Cg-BigDef5, when used in combination, exhibit a potent synergistic effect against both Gram-positive and Gram-negative bacteria. mdpi.com This synergy significantly expands the spectrum of their antimicrobial activity, allowing them to inhibit the growth of a wider range of bacterial strains than either peptide could alone. mdpi.com The Fractional Inhibitory Concentration (FIC) index, a measure of synergistic interaction, has been used to quantify this effect, with values below 0.5 indicating strong synergy. For example, the combination of Cg-BigDef1 and Cg-BigDef5 against Vibrio splendidus LGP32 resulted in an FIC value of 0.35. mdpi.com

Beyond the Big defensin family, there is evidence of synergistic interactions with other classes of antimicrobial peptides. For instance, studies on the Pacific oyster have documented synergy between defensins and proline-rich peptides (Cg-Prps). researchgate.net While not specifically focused on this compound, this highlights a broader principle of AMP cooperation in the oyster's immune defense. This interplay between different AMP families likely provides a more robust and adaptable defense against a constantly evolving microbial landscape. nih.gov

The molecular diversity of oyster AMPs, including the Big defensins, has been linked to an enlarged spectrum of antimicrobial activities and the generation of synergistic effects. nih.gov This suggests that the evolution of diverse AMP families is a strategy to create a combinatorial defense system where the whole is greater than the sum of its parts.

Table 2: Synergistic Activity of Cg-BigDef1 and Cg-BigDef5

Bacterial Strain Gram Status FIC Index Interpretation
Vibrio splendidus LGP32 Gram-negative 0.35 Synergy
Shewanella sp. JG-a Gram-negative 0.37 Synergy
Bacillus sp. JG-h Gram-positive 0.37 Synergy
Staphylococcus aureus subsp. aureus Rosenbach Gram-positive 0.37 Synergy

This table presents the Fractional Inhibitory Concentration (FIC) indices for the combination of Cg-BigDef1 and Cg-BigDef5 against various bacterial strains, demonstrating their synergistic antimicrobial effect.

Advanced Methodological Approaches in Big Defensin Research

Recombinant Expression and Chemical Synthesis for Functional Characterization

The production of sufficient quantities of big defensins for functional studies has been a significant challenge. To overcome this, researchers have employed both recombinant expression systems and chemical synthesis.

Recombinant expression of big defensins has been successfully achieved in various systems. For instance, mouse β-defensin 3 (mBD-3) has been produced using a baculovirus expression system in Spodoptera frugiperda (Sf9) cells. nih.gov This method involves ligating the mBD-3 cDNA into a transfer vector, co-transfecting it with baculovirus DNA into Sf9 cells, and then purifying the recombinant peptide. nih.gov Similarly, human β-defensin 3 (hBD-3) has been expressed in E. coli. sinobiological.combpsbioscience.commybiosource.com The process often involves expressing a DNA sequence encoding the mature peptide, sometimes with a tag like polyhistidine to facilitate purification. sinobiological.com The purity of the recombinant protein is typically assessed by methods like SDS-PAGE. sinobiological.commybiosource.com

Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), offers an alternative route to obtaining big defensins. google.com This method allows for the precise incorporation of amino acids and the introduction of modifications, such as the use of protecting groups for cysteine residues to guide the formation of correct disulfide bonds. nih.govacs.orgmdpi.com For example, the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase synthesis strategy has been optimized for producing human β-defensin 3. mdpi.comnih.gov This approach has been crucial for creating derivatives of hBD-3, including linear versions where cysteine residues are replaced, to investigate the role of disulfide bonds in antimicrobial activity. nih.govresearchgate.netnih.gov The synthesis of various hBD-3 derivatives has allowed for detailed structure-activity relationship studies. acs.org

These production methods are essential for functional characterization, which often involves assessing the antimicrobial activity of the purified or synthesized peptides against a range of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography for Structural Analysis

Determining the three-dimensional structure of big defensins is crucial for understanding their function. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques used for this purpose.

NMR spectroscopy has been instrumental in elucidating the solution structures of big defensins. The solution structure of the horseshoe crab big defensin (B1577277) revealed a unique globular conformation for its N-terminal hydrophobic sequence, consisting of a parallel β-sheet and two α-helices. plos.org More recently, the 3D structure of the Pacific oyster big defensin, Cg-BigDef1, was determined by NMR, showing two distinct globular domains connected by a flexible linker. frontiersin.orgasm.org The N-terminal domain adopts a β1-α1-α2-β2 fold, while the C-terminal domain has a β-defensin-like fold with a characteristic cysteine pairing. frontiersin.orgasm.org NMR studies have also been used to investigate the structure of human β-defensin 3 (hBD-3) and its dimerization. nih.govpnas.org

X-ray crystallography provides high-resolution structures of molecules in their crystalline state. While the crystal structure of a big defensin from the horseshoe crab has been solved, this technique has been more broadly applied to related defensins, providing insights that can be extrapolated to the big defensin family. asm.org For example, the crystal structure of human neutrophil peptide 3 (HNP-3), an α-defensin, revealed a dimeric β-sheet structure. nih.govscienceopen.com The structures of plant defensins in complex with lipids have also been determined by X-ray crystallography, offering clues about membrane interaction mechanisms. portlandpress.com Although obtaining high-quality crystals of big defensins can be challenging, X-ray crystallography remains a powerful tool for structural analysis. The combination of NMR and X-ray crystallography provides a comprehensive understanding of the structural features of these important antimicrobial peptides. pnas.org

Gene Knockdown and Gene Editing Technologies for Functional Validation

To validate the biological functions of big defensins, researchers have turned to gene knockdown and gene editing technologies. These approaches allow for the specific reduction or elimination of gene expression, enabling the study of the resulting phenotype.

Gene knockdown, often achieved using RNA interference (RNAi) with small interfering RNAs (siRNAs), has been employed to investigate the roles of β-defensins. For example, siRNA-mediated knockdown of human β-defensin 3 has been shown to inhibit the proliferation and migration of airway smooth muscle cells. nih.gov In another study, silencing of β-defensins 2 and 3 in macrophages led to decreased phagocytosis and bacterial killing of Pseudomonas aeruginosa. frontiersin.org Similarly, incomplete knockdown of a β-defensin in rats was found to affect sperm motility. oup.com These studies demonstrate the utility of gene knockdown in elucidating the specific functions of defensins in various biological processes.

Gene editing technologies, particularly the CRISPR/Cas9 system, offer a more permanent and complete way to disrupt gene function. While specific examples of CRISPR-mediated editing of "Big defensin 3" are not prevalent in the searched literature, the technology's application to other defensins highlights its potential. For instance, the deletion of a cluster of nine β-defensin genes in mice, which are expressed in the epididymis, resulted in a severe male infertility phenotype, demonstrating the crucial role of these peptides in reproduction. oup.com This type of genetic ablation provides strong evidence for the in vivo function of defensins. The application of these powerful genetic tools to big defensins will undoubtedly provide deeper insights into their physiological roles.

Transcriptomics and Proteomics for Comprehensive Expression and Mechanistic Studies

Transcriptomic and proteomic approaches provide a global view of gene and protein expression, respectively, offering comprehensive insights into the regulation and function of big defensins.

Transcriptomics, the study of the complete set of RNA transcripts, has been used to analyze the expression patterns of big defensin genes in response to various stimuli. In the Pacific oyster Crassostrea gigas, Digital Gene Expression (DGE) analysis identified several big defensin sequences that were induced in response to a Vibrio infection. plos.org This study revealed that different big defensin members (Cg-BigDef1, Cg-BigDef2, and Cg-BigDef3) exhibit distinct expression patterns, with Cg-BigDef1 and Cg-BigDef2 being strongly induced by bacterial challenge, while Cg-BigDef3 is constitutively expressed. plos.org Similarly, transcriptomic analysis in the freshwater mussel Hyriopsis cumingii showed differential expression of a big defensin gene (HcBD) in various tissues following bacterial infection. geneticsmr.org Microarray analysis has also been used to identify genes, such as early growth response gene-1 (EGR1) and c-FOS, that are regulated by β-defensins 2 and 3 in macrophages. frontiersin.org

Proteomics, the large-scale study of proteins, complements transcriptomics by providing information about protein abundance and post-translational modifications. In the context of big defensins, proteomic techniques like HPLC and mass spectrometry have been used to confirm the presence of the mature Cg-BigDef1 peptide in immune-challenged oysters. plos.org These analyses can also help to identify post-translational modifications, such as the cyclization of an N-terminal glutamine residue. plos.org Furthermore, proteomics can be used in a broader sense to identify defensins and other proteins that are differentially expressed in certain conditions, as seen in studies of glioma where defensins have been identified as potential biomarkers. researchgate.net Together, transcriptomics and proteomics offer a powerful combination for understanding the complex regulation and multifaceted roles of big defensins in the immune response.

Computational Modeling and Molecular Dynamics Simulations of Big Defensin Interactions

Computational modeling and molecular dynamics (MD) simulations have emerged as powerful tools to investigate the interactions of big defensins at a molecular level, providing insights that are often difficult to obtain through experimental methods alone.

These in silico approaches allow for the detailed examination of how big defensins interact with microbial membranes, which is central to their antimicrobial activity. MD simulations can model the behavior of peptides and lipid bilayers over time, revealing the dynamics of binding, insertion, and pore formation. nih.govtandfonline.com For human β-defensin 3 (hBD-3), MD simulations have been used to study its interaction with various model membranes, including those mimicking bacterial and eukaryotic cells. nih.govnih.govacs.orgresearchgate.net These studies have explored the influence of factors like lipid composition, charge, and the presence of specific lipids like phosphatidylinositol 4,5-bisphosphate (PIP2) on the peptide's behavior. nih.govacs.orgnih.gov

Simulations have also been used to predict the structure of hBD-3 oligomers, such as dimers and tetramers, and to assess their stability and interaction with membranes. nih.govacs.orgresearchgate.net The potential of mean force (PMF) calculations, a type of simulation, can determine the free energy barrier for a peptide to cross a lipid bilayer, providing insights into its translocation capabilities. researchgate.net For instance, simulations have suggested that hBD-3 encounters a lower energy barrier when crossing negatively charged membranes, which are characteristic of bacteria. researchgate.net

Furthermore, computational methods can be used to analyze the structural dynamics of big defensins themselves. mdpi.com MD simulations have revealed that despite being stabilized by disulfide bonds, defensins exhibit significant flexibility, which may be important for their function. mdpi.com In silico analysis of the C-terminal domain of a big defensin from the Pacific oyster has also been performed. acs.org These computational studies, often used in conjunction with experimental data, are invaluable for building a detailed, dynamic picture of how big defensins function. nih.gov

Q & A

Q. How can researchers ethically handle human tissue samples in this compound studies?

  • Methodological Answer : Obtain informed consent for secondary use of samples and anonymize data per GDPR or HIPAA. Use institutional review board (IRB)-approved protocols for storage and sharing, ensuring compliance with the Data Protection Act .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.